Cas no 1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride)

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-PIPERIDIN-3-YLMETHYL-ISOQUINOLINE DIHYDROCHLORIDE
- SB31216
- 3-(Piperidin-3-ylmethyl)isoquinoline dihydrochloride
- 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride
-
- MDL: MFCD09997851
- インチ: 1S/C15H18N2.2ClH/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12;;/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2;2*1H
- InChIKey: SUSMVTGZFPUOOS-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCCC(CC2C=C3C=CC=CC3=CN=2)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 24.9
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D969306-500mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-250mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 250mg |
¥4800.42 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 50mg |
1797.85CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-5g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 5g |
58345.32CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-500mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 500mg |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 50mg |
¥1853.72 | 2025-01-21 | |
eNovation Chemicals LLC | D969306-250mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 250mg |
$610 | 2025-02-19 | |
eNovation Chemicals LLC | D969306-1g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 1g |
$2105 | 2025-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-1g |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 96% | 1g |
¥16438.61 | 2025-01-21 | |
eNovation Chemicals LLC | D969306-50mg |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |
1187928-56-8 | 95% | 50mg |
$255 | 2025-02-20 |
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
10. Book reviews
3-Piperidin-3-ylmethyl-isoquinoline dihydrochlorideに関する追加情報
3-Piperidin-3-ylmethyl-isoquinoline Dihydrochloride: A Novel Isoquinoline Derivative with Promising Pharmacological Applications
3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride is a highly specialized compound with a unique molecular structure that combines the pharmacophoric properties of isoquinoline scaffolds with the functional versatility of piperidine moieties. The CAS number 1187928-56-8 identifies this compound as a key entity in the field of medicinal chemistry, where its chemical profile has attracted significant attention from researchers exploring novel therapeutic strategies. This compound's synthesis and biological activity are closely linked to its structural features, which include a dihydrochloride salt form, a piperidine ring, and an isoquinoline core. These elements collectively contribute to its potential applications in drug development and disease treatment.
The isoquinoline core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes. The 3-Piperidin-3-ylmethyl substituent introduces additional steric and electronic effects, which may modulate the compound's binding affinity and selectivity. Recent studies have demonstrated that the 3-Piperidin-3-ylmethyl group can enhance the solubility and metabolic stability of isoquinoline derivatives, making it a valuable structural modification in drug design. The dihydrochloride salt form further stabilizes the molecule by providing a charged environment, which is critical for its solubility and bioavailability in biological systems.
One of the most significant breakthroughs in recent research involving 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride is its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor. A 2023 study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit NMDA receptor activity, which could have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's. The isoquinoline ring is believed to interact with the NR1 subunit of the NMDA receptor, while the piperidine moiety may stabilize the binding conformation. This dual interaction mechanism represents a novel approach to targeting neuroinflammatory pathways.
Another area of interest is the compound's potential role in cancer therapy. Researchers at the University of California, San Francisco, have reported that 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride exhibits antitumor activity against multidrug-resistant cancer cells. The isoquinoline scaffold is known for its ability to induce apoptosis through mitochondrial pathways, and the addition of the piperidine group may enhance this effect by modulating cell signaling cascades. A 2024 preclinical study demonstrated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as a lead compound for anticancer drug development.
From a synthetic perspective, the 3-Piperidin-3-ylmethyl substitution in this compound represents an innovative approach to isoquinoline functionalization. Traditional methods for modifying isoquinoline rings often involve harsh conditions or limited selectivity, but the 3-Piperidin-3-ylmethyl group can be introduced through a mild and efficient reaction pathway. This synthetic strategy has been validated in several recent studies, where the compound was successfully synthesized with high purity and yield. The isoquinoline core serves as a versatile platform for further modifications, enabling the development of a series of analogs with tailored pharmacological profiles.
The dihydrochloride salt form of 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride is particularly advantageous for pharmaceutical applications. The salt form enhances the compound's solubility in aqueous environments, which is critical for oral bioavailability. Additionally, the charged nature of the dihydrochloride salt may influence the compound's permeability across biological membranes, potentially improving its cellular uptake. This property is especially important for targeting intracellular pathways that are traditionally difficult to modulate with neutral molecules.
Recent advancements in computational modeling have provided deeper insights into the molecular interactions of 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride. Molecular docking studies have revealed that the compound binds to its target receptors with high affinity, forming hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex. These findings are supported by experimental data from surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, which quantify the binding kinetics and thermodynamics of the interaction. The isoquinoline ring and 3-Piperidin-3-ylmethyl substituent collectively contribute to the compound's binding specificity, minimizing off-target effects.
Despite its promising properties, the development of 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride as a therapeutic agent requires further optimization. Current research is focused on improving its metabolic stability and reducing potential side effects. For example, studies are exploring the impact of the isoquinoline core on liver enzyme activity, as isoquinoline derivatives are sometimes associated with hepatic toxicity. Additionally, efforts are underway to enhance the compound's selectivity for specific receptor subtypes, which could expand its therapeutic applications while minimizing adverse effects.
In conclusion, 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the isoquinoline core, 3-Piperidin-3-ylmethyl group, and dihydrochloride salt form, make it a versatile platform for drug discovery. Ongoing research into its pharmacological mechanisms and synthetic modifications continues to uncover new possibilities for its application in treating neurodegenerative diseases, cancer, and other complex pathologies. As the field of medicinal chemistry evolves, compounds like 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride will play an increasingly important role in the development of targeted therapies with improved efficacy and safety profiles.
1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride) 関連製品
- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 1215898-55-7(Mirtazapine-d4)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 1363405-41-7(2-(1-Aminocyclopentyl)acetonitrile hydrochloride)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)
- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)
